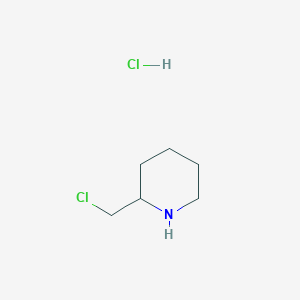

2-(Chloromethyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(chloromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN.ClH/c7-5-6-3-1-2-4-8-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQABIECSSOLVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A thorough understanding of a compound's solubility is a cornerstone of successful drug development and chemical synthesis. For active pharmaceutical ingredients (APIs) and their intermediates, solubility dictates bioavailability, formulation strategies, and reaction kinetics. This guide provides a detailed examination of the solubility characteristics of 2-(Chloromethyl)piperidine hydrochloride (CAS No. 2554-93-0), a vital heterocyclic building block. While specific quantitative solubility data for this compound is not extensively published, this paper will establish a robust framework for its solubility profile based on the well-understood principles governing piperidine salts. Furthermore, it provides a detailed, field-proven protocol for determining its equilibrium solubility, empowering researchers to generate the precise data required for their specific applications.

The Science of Solubility: A Thermodynamic Perspective

The dissolution of a crystalline solid, such as this compound, into a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). The relationship ΔG = ΔH – TΔS dictates that a substance's solubility is a balance between the enthalpy of dissolution (ΔH) and the entropy of dissolution (ΔS) at a given temperature (T).

-

Enthalpy (ΔH): This term represents the energy change associated with breaking the crystal lattice forces of the solute and the intermolecular forces of the solvent, followed by the formation of new solute-solvent interactions. For most salts, this process is endothermic (ΔH > 0), meaning solubility tends to increase with temperature.

-

Entropy (ΔS): This term reflects the change in disorder. The transition from a highly ordered crystal lattice to solvated, mobile ions in a solution typically results in a significant increase in entropy (ΔS > 0), which favors dissolution.

For a hydrochloride salt like this compound, these principles manifest in several key ways that are critical for experimental design.

Causality of Experimental Factors on Solubility

Understanding why certain factors alter solubility is paramount for accurate measurement and application.

-

The Hydrochloride Salt Form: The parent compound, 2-(chloromethyl)piperidine, is a secondary amine and a weak base. Converting it to its hydrochloride salt dramatically enhances aqueous solubility. This is because the ionic nature of the salt allows for strong ion-dipole interactions with polar water molecules, which is more energetically favorable than dissolving the less polar free base.[1] The free piperidine base is miscible with water, largely due to hydrogen bonding, and this high intrinsic solubility is further amplified in its salt form.[2][3][4]

-

Solvent Polarity: "Like dissolves like" is the guiding principle. As an ionic salt, this compound is expected to exhibit its highest solubility in polar protic solvents like water and lower alcohols (e.g., ethanol, methanol), which can effectively solvate both the piperidinium cation and the chloride anion.[5] Its solubility will decrease significantly in nonpolar solvents that cannot stabilize the charged species.

-

Effect of pH: The solubility of amine hydrochlorides is highly pH-dependent. In acidic to neutral solutions, the compound will remain in its protonated, more soluble salt form. However, as the pH increases into the alkaline range, the piperidinium ion will be deprotonated to form the free base. If the concentration of the free base exceeds its own intrinsic solubility limit, it will precipitate out of the solution, thus reducing the overall measured solubility.[6]

-

Common Ion Effect: The presence of a common ion, such as chloride from an external source (e.g., dissolving in brine or HCl solutions), can suppress the solubility of the salt. According to Le Châtelier's principle, adding Cl⁻ ions to a saturated solution will shift the dissolution equilibrium back toward the solid, undissolved salt, thereby decreasing its solubility.

Qualitative and Analog-Based Solubility Profile

While specific, peer-reviewed quantitative solubility data for this compound (CAS 2554-93-0) is sparse in publicly available literature, a reliable qualitative profile can be constructed from the known properties of similar piperidine hydrochloride salts.[5][7]

Table 1: Anticipated Solubility Profile of this compound

| Solvent | Anticipated Solubility | Rationale & Expert Insights |

| Water | Very Soluble / Freely Soluble | The parent piperidine hydrochloride is extremely soluble in water (>1500 g/L).[7] The addition of the chloromethyl group slightly increases lipophilicity but is not expected to drastically reduce the high aqueous solubility characteristic of this class of compounds. |

| Methanol / Ethanol | Soluble | Lower alcohols are polar protic solvents capable of hydrogen bonding and solvating ionic species. Piperidine hydrochloride is soluble in alcohol, and this compound is expected to follow suit.[5] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a polar aprotic solvent highly effective at dissolving a wide range of organic compounds, including many salts. The analogous pyridine compound shows high solubility in DMSO.[8] |

| Acetone / Acetonitrile | Slightly to Sparingly Soluble | These solvents are polar aprotic but are generally less effective at solvating ionic salts compared to water, alcohols, or DMSO. |

| Toluene / Hexanes | Insoluble / Practically Insoluble | These are nonpolar solvents and lack the ability to effectively solvate the charged piperidinium and chloride ions, leading to negligible solubility. |

A Self-Validating Protocol for Equilibrium Solubility Determination

This section details a robust, self-validating protocol for determining the equilibrium solubility of this compound. The chosen method is the Shake-Flask Method , which is considered the gold standard for generating thermodynamic solubility data.[9]

Core Principle & Self-Validation

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached. The system's self-validating nature comes from analyzing supernatant concentrations at multiple, extended time points (e.g., 24, 48, and 72 hours). Equilibrium, and thus a valid thermodynamic solubility value, is confirmed only when these subsequent measurements plateau and show no significant change.[9]

Materials & Reagents

-

This compound (high purity, >98%)

-

Solvents of interest (e.g., Deionized Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Ethanol)

-

Analytical standards for calibration

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Step-by-Step Experimental Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point of ~20 mg in 2 mL of solvent is often sufficient, but this should be adjusted based on preliminary tests.

-

Add a precise volume of the desired solvent to each vial.

-

Prepare at least three replicate vials for each solvent system to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials and place them in a temperature-controlled orbital shaker. For pharmaceutical applications, 37 °C is a standard temperature.

-

Agitate the vials at a constant speed (e.g., 150 rpm) to ensure continuous mixing of the solid and liquid phases.

-

Allow the samples to equilibrate for at least 24 hours. For subsequent time points (48h, 72h), the agitation continues.

-

-

Sampling & Processing (Critical Step):

-

After the desired equilibration time, remove the vials from the shaker and let them stand for 30 minutes to allow the bulk of the solid to settle.

-

Carefully withdraw a sample from the supernatant. To avoid disturbing the solid, keep the pipette tip well below the liquid surface but above the solid layer.

-

Immediately filter the sample through a syringe filter into a clean HPLC vial. Causality: This step is crucial to remove any undissolved particulates that would falsely elevate the measured concentration.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Analysis:

-

Analyze the samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Measure the pH of the remaining saturated solution to correlate it with the measured solubility, especially in buffered systems.

-

-

Data Interpretation:

-

Calculate the solubility in mg/mL or mol/L.

-

Compare the results from the 24, 48, and 72-hour time points. If the concentrations are consistent (e.g., within ±5%), equilibrium has been reached. If concentrations are still increasing, the experiment must be extended.

-

Report the final solubility as the average of the replicates from the first time point that achieved equilibrium.

-

Visualization of Key Processes

Visual diagrams provide an intuitive understanding of complex workflows and chemical principles.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Caption: Dissolution and pH-Dependent Equilibrium of the Compound.

Conclusion and Field-Proven Insights

This compound is a foundational building block whose utility is directly linked to its solubility characteristics. As a hydrochloride salt, it is engineered for high aqueous solubility, making it ideal for reactions in aqueous media and for potential formulation as an oral or parenteral drug product where dissolution is a prerequisite for absorption. Its solubility in polar organic solvents like alcohols and DMSO provides the versatility needed for a broad range of synthetic transformations.

Researchers must remain vigilant about the pH of their medium. Unintended shifts to alkaline conditions can trigger the precipitation of the less soluble free base, potentially halting reactions or leading to inaccurate solubility measurements. The protocol provided herein is a robust starting point, but the astute scientist must always be prepared to adapt, for instance, by extending equilibration times for highly viscous solvents or employing more advanced analytical techniques for complex matrices. By grounding experimental work in the thermodynamic principles outlined in this guide, professionals in drug development and chemical research can confidently handle, formulate, and utilize this important chemical intermediate to its full potential.

References

-

PubChem. Picolyl chloride hydrochloride. National Center for Biotechnology Information. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Wikipedia. (2023). 2-Chloromethylpyridine. [Link]

-

Solubility of Things. Piperidine. [Link]

-

ChemBK. 2-Picolyl chloride hydrochloride. [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

-

Lu, E., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research. [Link]

-

PubChem. 4-(Chloromethyl)piperidine. National Center for Biotechnology Information. [Link]

-

PubChem. Piperidine. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). Piperidine. [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. [Link]

-

CAS. 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane. CAS Common Chemistry. [Link]

-

PubChem. 2-(Chloromethyl)-1-methylpiperidine. National Center for Biotechnology Information. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Technical Guide: Stability and Storage of 2-(Chloromethyl)piperidine Hydrochloride

[1]

Executive Summary

This compound is a critical intermediate in the synthesis of piperidine-based pharmaceuticals.[1] Its stability is governed by a precarious equilibrium between its protonated salt form (stable) and its free base (highly reactive).[1]

The Core Threat: The primary degradation pathway is the rapid intramolecular cyclization of the free base to form a reactive aziridinium ion (1-azoniabicyclo[4.1.0]heptane).[1] This species is a potent alkylating agent, responsible for both the compound's synthetic utility and its storage instability.

Critical Storage Directive:

Chemical Identity & Reactivity Profile[1][2][3][4]

To understand the storage requirements, one must understand the degradation mechanism. The hydrochloride salt locks the nitrogen lone pair, preventing it from attacking the electrophilic carbon of the chloromethyl group.

The Aziridinium Instability Mechanism

Upon exposure to moisture or base, the HCl is neutralized or dissociated. The now-free amine lone pair performs an intramolecular nucleophilic attack on the adjacent chloromethyl group.[1] This forms a bicyclic aziridinium system, which is highly strained and electrophilic.[1]

Degradation Pathway Diagram The following diagram illustrates the transition from the stable salt to the reactive aziridinium species and subsequent degradation products.

Figure 1: Mechanistic pathway showing the critical instability trigger—the formation of the free base leading to the aziridinium ion.[1]

Stability Parameters & Data

The following data summarizes the sensitivity of 2-CMP·HCl to various environmental factors.

| Parameter | Sensitivity Level | Mechanism of Action |

| Hygroscopicity | High | Absorbs atmospheric water, creating a local aqueous environment that facilitates HCl dissociation and subsequent cyclization.[1] |

| Thermal Stability | Moderate | Cyclization to the aziridinium ion is endothermic and accelerates significantly above 25°C. |

| pH Sensitivity | Critical | Stable only at pH < 4. Any neutralization immediately triggers degradation.[1] |

| Light Sensitivity | Low | While not a primary chromophore, degradation products (N-oxides/polymers) can darken upon UV exposure.[1] |

Comprehensive Storage Protocol

This protocol is designed to act as a self-validating system.[1] If the compound changes appearance (caking, discoloration), the protocol has been breached.[1]

Primary Storage (Long-Term)[1]

-

Container Selection: Use Amber Borosilicate Glass vials (Class 1). Plastic containers (PE/PP) are permeable to moisture over time and should be avoided for long-term storage.[1]

-

Closure System: Caps must be Phenolic or Polypropylene with PTFE (Teflon) liners . Unlined caps allow moisture ingress.

-

Atmosphere: Blanket the headspace with dry Argon or Nitrogen before sealing. Argon is preferred due to its higher density, which sits over the solid.

-

Temperature: Store at 2°C to 8°C . Do not freeze unless the container is hermetically sealed to prevent condensation upon thawing.

Handling & Usage (Short-Term)

-

Equilibration: Allow the container to reach room temperature before opening. Opening a cold bottle introduces immediate condensation, destroying the remaining stock.

-

Desiccation: Store the primary container inside a secondary desiccator cabinet or a jar containing active silica gel or Drierite™.

-

Weighing: Weigh quickly in a low-humidity environment. Do not return unused powder to the stock container.

Quality Control & Analytical Monitoring

To verify the integrity of 2-CMP·HCl, use the following analytical workflows. These methods differentiate between the intact salt and the degradation products (alcohol or dimers).

Visual Inspection (First Line of Defense)

-

Pass: White to off-white crystalline powder.[1] Free-flowing.

-

Fail: Yellow/Beige discoloration (indicates oxidation/polymerization) or clumping (indicates moisture absorption).[1]

NMR Spectroscopy (Definitive Assay)

Proton NMR is the gold standard for detecting the aziridinium ring or hydrolysis products.

Methodology:

-

Solvent: Dissolve ~10 mg in DMSO-d6 or D2O . (Note: D2O may suppress exchangeable protons but is good for detecting the alcohol derivative).[1]

-

Key Signals to Monitor:

-

Intact 2-CMP[1]·HCl: Look for the chloromethyl protons (-CH2-Cl) as a doublet/multiplet around 3.8 - 4.0 ppm .[1]

-

Degradation (Hydrolysis): Appearance of hydroxymethyl protons (-CH2-OH) shifted upfield to 3.4 - 3.6 ppm .[1]

-

Aziridinium: If the sample is run in a non-nucleophilic solvent immediately after basification, bridgehead protons appear in the 2.5 - 3.0 ppm range (complex splitting).[1]

-

HPLC Analysis (Purity Quantification)

Safety & Toxicology Context

Why Stability Equals Safety: The degradation of 2-CMP·HCl is not just a purity issue; it is a safety hazard.[1] The aziridinium ion formed during improper storage is a potent alkylating agent, structurally and functionally similar to nitrogen mustards.

-

Vesicant Potential: Degraded material may possess enhanced blistering properties compared to the pure salt.

-

Inhalation Risk: "Old" bottles may accumulate HCl gas pressure in the headspace. Open in a fume hood.

GHS Classification:

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: this compound. Merck KGaA.[3] Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16956, this compound. Link[1]

-

Jubilant Ingrevia. (2024).[1][4] Piperidine Hydrochloride Safety Data Sheet. Link

-

ChemicalBook. (2024).[1] this compound Properties and Spectra. Link

-

Reingold, I. D., et al. (1988).[1] Formation and degradation of aziridinium chloride in aqueous media. Journal of Neuroscience Methods. Link

Technical Guide: Mechanism of Action of 2-(Chloromethyl)piperidine Hydrochloride

[1]

Executive Summary

This compound acts as a "masked" alkylating agent. In its protonated salt form (HCl), it is chemically stable.[1] However, under physiological conditions or upon neutralization, it undergoes a rapid intramolecular cyclization to form a transient, highly electrophilic aziridinium ion (1-azabicyclo[4.1.0]heptane). This intermediate is the true effector species, responsible for the compound's potent alkylating activity against biological nucleophiles (DNA, proteins) and its utility in ring-expansion synthesis (forming azepanes).

| Feature | Description |

| CAS Number | 5382-18-3 (Free base) / Specific HCl CAS varies by vendor |

| Core Mechanism | Intramolecular nucleophilic substitution ( |

| Reactive Intermediate | 1-Azabicyclo[4.1.0]heptane cation |

| Primary Outcome | DNA Alkylation (Toxicity) or Ring Expansion (Synthesis) |

| Stability | Stable as HCl salt; Unstable as free base ( |

Mechanism of Action: The Aziridinium Pathway[1]

The mechanism is defined by a kinetic competition between intermolecular attack and intramolecular cyclization.[1] The intramolecular pathway is kinetically favored by orders of magnitude due to the proximity of the nucleophile (secondary amine) to the electrophile (chloromethyl group).[1]

Phase 1: Activation (Deprotonation)

The hydrochloride salt exists as a stable ammonium species (

Phase 2: Aziridinium Formation (Rate-Limiting Step)

The secondary amine performs an intramolecular nucleophilic attack on the adjacent chloromethyl carbon, displacing the chloride ion.[1] This forms the bicyclic 1-azabicyclo[4.1.0]heptane cation (an aziridinium ion).[1][2]

-

Reaction Type: Intramolecular

(often denoted as -

Energetics: The formation of the strained 3-membered aziridine ring is driven by the entropic advantage of the intramolecular process, despite the enthalpic penalty of ring strain.[1]

Phase 3: Nucleophilic Ring Opening

The aziridinium ion is a "spring-loaded" electrophile.[1] Nucleophiles (

-

Path A (Kinetic Control): Attack at the Methylene (Exocyclic) Carbon. [1]

-

Path B (Thermodynamic Control): Attack at the Methine (Endocyclic) Carbon. [1]

-

The nucleophile attacks the bridgehead carbon (C2 of the original ring).[1]

-

Result: Ring expansion to 3-substituted azepane (7-membered ring).

-

Visualization of the Pathway

The following diagram illustrates the bifurcation between piperidine retention and azepane expansion.[1]

[1][3]

Biological Implications & Toxicity[1][4][5][6][7]

DNA Alkylation

In a biological context, the "Nucleophile" (

-

Bioactivation: 2-CMP enters the cell and is neutralized by cytosolic pH.[1]

-

Alkylation: The aziridinium ion reacts with DNA bases.[1]

-

Cytotoxicity: This forms bulky DNA adducts that block replication forks, triggering apoptosis.[1] This mechanism mimics nitrogen mustards (e.g., mechlorethamine), classifying 2-CMP as a potential genotoxic impurity .[1]

Pharmacology (Reuptake Inhibition)

While the chloromethyl derivative itself is toxic, the products of its reaction (specifically the 1-aryl-3-azabicyclo[3.1.0]hexane derivatives formed from related pyrrolidine precursors) are investigated as "broad-spectrum" reuptake inhibitors for serotonin, norepinephrine, and dopamine.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)piperidine HCl

Note: This synthesis must be performed under strictly anhydrous conditions to prevent hydrolysis.[1]

-

Reagents: 2-Piperidinemethanol (10.0 g, 87 mmol), Thionyl Chloride (

, 15.5 g, 130 mmol), Dry Chloroform ( -

Setup: 250 mL round-bottom flask, reflux condenser,

drying tube, ice bath. -

Procedure:

-

Dissolve 2-piperidinemethanol in 100 mL dry

. Cool to 0°C.[1] -

Add

dropwise over 30 minutes.[1] (Caution: Vigorous gas evolution of -

Reflux the mixture for 2 hours. The solution will turn turbid as the hydrochloride salt precipitates.[1]

-

Cool to room temperature.[1]

-

Isolation: Filter the white precipitate under vacuum.

-

Purification: Recrystallize immediately from ethanol/ether.

-

Storage: Store in a desiccator at -20°C. Do not neutralize until immediately before use.

-

Protocol B: Controlled Aziridinium Generation & Ring Expansion

Objective: To synthesize 3-chloroazepane or functionalized derivatives.[1]

-

Preparation: Suspend 2-(chloromethyl)piperidine HCl (1.0 eq) in dry acetonitrile.

-

Activation: Add

(Silver hexafluoroantimonate, 1.1 eq) or-

Note: Silver salts promote halide abstraction, forcing aziridinium formation even without base, often leading to cleaner rearrangements.

-

-

Nucleophile Addition: Add the external nucleophile (e.g.,

, KCN) and warm to 60°C. -

Analysis: Monitor by LC-MS.

-

Piperidine retention: Mass M+Nu, retention time matches 6-membered standards.

-

Azepane expansion: Mass M+Nu, distinct retention time (usually elutes later on C18).[1]

-

Safety & Handling (Self-Validating Systems)

Due to the vesicant nature of the aziridinium intermediate, strict safety protocols are required.[1]

| Hazard | Control Measure | Validation |

| Inhalation (Dust) | Weigh in a glovebox or static-free hood.[1] | Use colorimetric amine tags on hood sash to detect leaks.[1] |

| Skin Contact | Double nitrile gloves; Tyvek sleeves. | "Buddy system" check for glove integrity before synthesis. |

| Waste Disposal | Quench with 10% NaOH/Thiosulfate. | Check pH > 10 and absence of alkylating activity (NBP test) before disposal.[1] |

NBP Test (4-(p-nitrobenzyl)pyridine): A colorimetric test to verify the destruction of the alkylating agent.[1]

References

-

Dolfen, J., et al. (2016).[1][4][5] "Bicyclic Aziridinium Ions in Azaheterocyclic Chemistry – Preparation and Synthetic Application of 1‐Azoniabicyclo[n.1.0]alkanes." Advanced Synthesis & Catalysis. Link[1]

-

Cossy, J., et al. (2009).[1] "Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation." Journal of Molecular Structure: THEOCHEM. Link[1]

-

Skolnick, P., et al. (2003).[1] "Antidepressant-like actions of 1-aryl-3-azabicyclo[3.1.0]hexanes." European Journal of Pharmacology. Link

-

National Toxicology Program. (1992). "Toxicity and Carcinogenicity Studies of 2-(Chloromethyl)pyridine Hydrochloride." (Comparative toxicology reference). Link

-

De Kimpe, N. (2011).[1] "Ring expansions of 1-azabicyclo[n.1.0]alkanes." Arkivoc. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles [jove.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Reaction of 1-Azabicyclo[3.1.0]hexane [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

Technical Guide: Reactivity & Synthetic Utility of 2-(Chloromethyl)piperidine Hydrochloride

The following technical guide details the reactivity, synthesis, and handling of 2-(Chloromethyl)piperidine hydrochloride , focusing on its critical role as a precursor to the bicyclic 1-azoniabicyclo[4.1.0]heptane (aziridinium) intermediate.[1]

Part 1: The Mechanistic Core — The Aziridinium Paradigm[1]

The defining feature of 2-(chloromethyl)piperidine is its ability to function as a "nitrogen mustard" analogue.[1] While the hydrochloride salt is a stable crystalline solid, neutralization to the free base triggers an immediate, rapid intramolecular cyclization.[1]

This reaction is not merely a side effect; it is the central mechanism through which this compound reacts.[1] The lone pair on the piperidine nitrogen attacks the electrophilic exocyclic carbon (C-Cl), displacing the chloride ion and forming a bicyclic aziridinium ion (1-azoniabicyclo[4.1.0]heptane).[1]

The Divergent Pathway: Ring Retention vs. Ring Expansion

Once formed, the aziridinium intermediate is highly electrophilic and susceptible to nucleophilic attack at two distinct carbons.[1] This bifurcation allows for the synthesis of two different heterocyclic scaffolds from a single precursor.[1][2]

-

Path A: Piperidine Retention (Kinetic Control)

-

Path B: Azepane Expansion (Thermodynamic/Strain Control)

-

Mechanism: Nucleophilic attack occurs at the endocyclic secondary carbon (the "bridgehead" carbon).[1]

-

Energetics: Attack here breaks the internal C-N bond, expanding the 6-membered piperidine ring into a 7-membered azepane ring.[1]

-

Product: 3-Substituted azepane.[1]

-

Prevalence: Often a minor pathway but can be promoted by specific solvent interactions or nucleophile types that favor the transition state for ring expansion.[1]

-

Part 2: Experimental Protocols & Synthesis

Synthesis of 2-(Chloromethyl)piperidine HCl

Objective: Convert 2-piperidinemethanol to the chloride salt while preventing premature cyclization.

-

Reagents: 2-Piperidinemethanol, Thionyl Chloride (

), Chloroform or Dichloromethane (DCM).[1] -

Protocol:

-

Dissolve 2-piperidinemethanol (1.0 eq) in anhydrous DCM under

atmosphere. -

Cool the solution to 0°C.

-

Add

(1.2 eq) dropwise.[1] Note: Exothermic reaction; control addition rate to maintain temp < 5°C. -

Reflux for 2–4 hours. Monitor by TLC (disappearance of alcohol).[1]

-

Evaporate solvent and excess

under reduced pressure.[1] -

Critical Step: Recrystallize the residue from ethanol/ether to obtain the hydrochloride salt.[1]

-

Storage: Store in a desiccator. Moisture triggers hydrolysis/cyclization.[1]

-

In Situ Generation of Aziridinium & Nucleophilic Substitution

Objective: Controlled reaction with a nucleophile (e.g., a thiol or amine).[1]

-

Reagents: 2-(Chloromethyl)piperidine HCl, Nucleophile (Nu-H), Base (

or -

Protocol:

-

Suspend 2-(chloromethyl)piperidine HCl (1.0 eq) in Acetonitrile (

). -

Add the Nucleophile (1.1 eq).[1]

-

Add Base (2.2 eq).[1] Rationale: 1 eq neutralizes the HCl salt; 1 eq neutralizes the HCl generated during substitution.[1]

-

Heat to 60–80°C.

-

Observation: The base liberates the free amine, which immediately cyclizes to the aziridinium ion.[1] The nucleophile then opens the ring.[1][3]

-

Workup: Filter salts, concentrate, and purify via column chromatography.

-

Part 3: Data Visualization & Logic[1]

Pathway Diagram: The Aziridinium Bifurcation

The following diagram illustrates the central role of the aziridinium ion and the divergent pathways leading to either piperidine or azepane derivatives.

Caption: Divergent reaction pathways of 2-(chloromethyl)piperidine via the aziridinium intermediate.

Table 1: Regioselectivity Trends

| Variable | Effect on Pathway A (Piperidine) | Effect on Pathway B (Azepane) |

| Steric Hindrance | Favored (Primary Carbon attack) | Disfavored (Secondary Carbon attack) |

| Nucleophile Type | Hard nucleophiles (e.g., | Soft nucleophiles may increase B ratio |

| Solvent Polarity | High polarity stabilizes the transition state | Can influence ratio via ion-pairing effects |

Part 4: Safety & Handling (The "Mustard" Hazard)[1]

Warning: 2-(Chloromethyl)piperidine is structurally related to nitrogen mustards (e.g., mechlorethamine). While the HCl salt is relatively safe to handle as a solid, the free base and the aziridinium intermediate are potent alkylating agents.[1]

-

Vesicant Potential: The free base can cause severe blistering and tissue damage upon contact.[1] It alkylates DNA (guanine N7 position).[1]

-

Inhalation Risk: Dust from the HCl salt is a severe respiratory irritant.[1]

-

Decontamination:

-

Surface Spills: Quench with 10% aqueous sodium thiosulfate (

).[1] Thiosulfate is a potent nucleophile that rapidly opens the aziridinium ring, rendering it non-toxic.[1] -

Glassware: Soak in a dilute acid solution (1N HCl) to keep the amine protonated (preventing cyclization) or in thiosulfate solution to quench.[1]

-

References

-

Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Source: Journal of Visualized Experiments (JoVE).[1] URL:[Link]

-

Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Source: Journal of the Chemical Society, Perkin Transactions 1.[1] URL:[Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions (Contextual Comparison). Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

-

Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes (Alternative Azepane Synthesis). Source: Nature Chemistry / University of Manchester.[1] URL:[Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic N-Alkylation Using 2-(Chloromethyl)piperidine Hydrochloride

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of the Piperidin-2-ylmethyl Moiety

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its strategic incorporation into a lead compound can significantly modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability, thereby enhancing pharmacological profiles. 2-(Chloromethyl)piperidine hydrochloride serves as a crucial and efficient electrophilic building block for introducing the piperidin-2-ylmethyl group onto nucleophilic nitrogen centers.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective use of this compound in N-alkylation reactions. We will delve into the underlying reaction mechanism, provide robust and adaptable experimental protocols, and discuss critical parameters and troubleshooting strategies to ensure successful and reproducible outcomes. The reagent is typically supplied as a hydrochloride salt to enhance its shelf-life and handling stability, a factor that must be accounted for in reaction design by the inclusion of a suitable base.

Reagent Profile: Properties and Safe Handling

Before proceeding with any experimental work, it is imperative to understand the chemical properties and safety requirements for this compound.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₂ClN · HCl | |

| Molecular Weight | 170.08 g/mol | |

| Appearance | Off-white to light yellow crystalline solid | |

| Stability | Hygroscopic; more stable as the hydrochloride salt.[2] | [2] |

| Key Hazards | Fatal if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation.[2] | [2] |

| Incompatibilities | Strong oxidizing agents, strong bases.[2] | [2] |

Safety Precautions:

-

Handling: Always handle this compound inside a certified chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]

The Mechanism: A Base-Mediated Nucleophilic Substitution

The N-alkylation reaction using this compound is a classic bimolecular nucleophilic substitution (SN2) reaction.[3][4] The process involves the attack of a nitrogen nucleophile on the electrophilic methylene carbon of the 2-(chloromethyl)piperidine.

The key steps are as follows:

-

In Situ Neutralization: The reaction is initiated by the addition of a base. This base serves a dual purpose: it deprotonates the nitrogen nucleophile (if it is present as an ammonium salt) and, crucially, it neutralizes the hydrochloride salt of the electrophile to generate the reactive, free-base form of 2-(chloromethyl)piperidine.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen nucleophile attacks the carbon atom bearing the chlorine atom. This occurs via a backside attack, leading to a trigonal bipyramidal transition state.

-

Displacement: The carbon-chlorine bond breaks, displacing the chloride ion as the leaving group and forming the new carbon-nitrogen bond.

-

Acid Quenching: If the starting nucleophile was a primary or secondary amine, a protonated product is initially formed. The base present in the reaction medium neutralizes the generated acid (e.g., HCl), driving the reaction to completion.[5]

Caption: General mechanism for N-alkylation.

General Experimental Protocol & Parameter Optimization

This protocol provides a versatile starting point that can be optimized for various nitrogen nucleophiles.

Materials:

-

Nitrogen-containing substrate (amine, amide, heterocycle)

-

This compound (typically 1.0-1.2 equivalents)

-

Base (2.0-3.0 equivalents)

-

Anhydrous solvent

-

Inert atmosphere (Nitrogen or Argon)

General Procedure:

-

To a dry reaction flask under an inert atmosphere, add the nitrogen-containing substrate and the chosen anhydrous solvent.

-

Add the selected base to the mixture and stir for 10-15 minutes at room temperature.

-

Add this compound to the reaction mixture portion-wise or as a solution in the reaction solvent.

-

Heat the reaction to the desired temperature and monitor its progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and washing with water or brine to remove the base and inorganic salts.

-

Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using a suitable method, most commonly flash column chromatography.

Parameter Selection Table:

| Parameter | Common Options | Rationale & Considerations |

| Base | K₂CO₃, Cs₂CO₃, NaH, DIPEA, Et₃N | Inorganic bases (K₂CO₃, Cs₂CO₃) are cost-effective, strong enough for most amines, and easily removed during work-up.[5] Sodium hydride (NaH) is a very strong, non-nucleophilic base suitable for deprotonating less acidic amines or amides. Organic bases (DIPEA, Et₃N) create a homogeneous reaction medium but can sometimes complicate purification.[6] |

| Solvent | Acetonitrile (ACN), DMF, DMSO, Dichloromethane (DCM), Toluene | Polar aprotic solvents (ACN, DMF) are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion reactive.[5] DCM is a good choice for reactions at or below room temperature. Toluene is used for higher temperature reactions. |

| Temperature | Room Temp. to 120 °C | Reaction rate is highly dependent on the nucleophilicity of the amine and steric hindrance. Less reactive nucleophiles often require heating.[5][7] |

| Equivalents | 1.0 - 1.2 eq. of electrophile | A slight excess of the alkylating agent can help drive the reaction to completion, but using a large excess should be avoided to minimize side reactions and simplify purification. |

Detailed Application Protocols

Protocol 1: N-Alkylation of a Weakly Nucleophilic Aromatic Amine

This protocol is optimized for the alkylation of anilines or other electron-deficient amines, which often require more forcing conditions.

Reaction: 4-Nitroaniline with this compound.

Reagents:

-

4-Nitroaniline (1.0 eq)

-

This compound (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Add 4-nitroaniline (1.0 mmol, 138 mg) and anhydrous K₂CO₃ (2.5 mmol, 345 mg) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Add this compound (1.2 mmol, 204 mg) in a single portion.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by LC-MS.

-

After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the desired product.

Caption: Workflow for alkylating an aromatic amine.

Protocol 2: N-Alkylation of a Secondary Heterocyclic Amine

This protocol details the alkylation of a more nucleophilic secondary amine using an organic base in a non-polar solvent.

Reaction: Pyrrolidine with this compound.

Reagents:

-

Pyrrolidine (1.1 eq)

-

This compound (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Anhydrous Acetonitrile (ACN)

Procedure:

-

To a dry reaction flask under a nitrogen atmosphere, add this compound (1.0 mmol, 170 mg).

-

Add anhydrous acetonitrile (5 mL) followed by DIPEA (2.2 mmol, 0.38 mL). Stir for 10 minutes.

-

Add pyrrolidine (1.1 mmol, 0.09 mL) dropwise via syringe at room temperature.

-

Stir the reaction at 60 °C for 4-6 hours until TLC analysis indicates the consumption of the limiting reagent.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove DIPEA hydrochloride.

-

Wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by flash column chromatography (DCM/Methanol gradient) if necessary.

Troubleshooting and Strategic Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Insufficient base strength or quantity. 2. Low nucleophilicity of the substrate. 3. Steric hindrance. 4. Deactivated electrophile (e.g., hydrolysis). | 1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH). Ensure at least 2 equivalents are used. 2. Increase the reaction temperature or switch to a more polar solvent like DMF or DMSO. 3. Prolong the reaction time and/or increase the temperature. 4. Use freshly opened or properly stored reagents and anhydrous solvents. |

| Formation of Side Products | 1. Over-alkylation of primary amines. 2. Elimination (E2) side reaction. 3. Reaction with solvent. | 1. Use a larger excess of the primary amine nucleophile relative to the electrophile. 2. Use a less hindered, non-nucleophilic base (like K₂CO₃) instead of a bulky amine base. Run the reaction at the lowest effective temperature. 3. Choose a non-nucleophilic solvent (e.g., avoid alcohols if possible). |

| Difficult Purification | 1. Excess organic base (e.g., DIPEA) co-elutes with the product. 2. Product is highly polar and water-soluble. | 1. Perform an acidic wash (e.g., 1M HCl) during work-up to protonate and remove the excess base in the aqueous layer. 2. After initial extraction, back-extract the aqueous layers with more organic solvent. If the product is basic, consider purification via an acidic resin or by converting to a salt, precipitating, and then liberating the free base. |

Conclusion

This compound is a powerful and versatile reagent for the synthesis of N-substituted piperidin-2-ylmethyl compounds. A successful outcome hinges on the rational selection of reaction parameters tailored to the specific nitrogen nucleophile being employed. By carefully choosing the base, solvent, and temperature, and by adhering to rigorous anhydrous and inert techniques, researchers can reliably and efficiently perform these critical N-alkylation reactions. The protocols and insights provided herein serve as a robust foundation for the application of this valuable building block in pharmaceutical and chemical research.

References

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride.

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

-

PubMed. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

-

YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

-

ACS Publications. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

-

NIH National Library of Medicine. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

-

NIH National Library of Medicine. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

-

NIH National Library of Medicine. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

-

TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. youtube.com [youtube.com]

- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-(Chloromethyl)piperidine Hydrochloride in Pharmaceutical Synthesis

Abstract

2-(Chloromethyl)piperidine hydrochloride (2-CMP·HCl) is a critical electrophilic building block in medicinal chemistry, primarily employed to introduce the 2-piperidylmethyl moiety found in anti-arrhythmic agents like Flecainide and various antihistamines. Its utility, however, is governed by a complex dynamic equilibrium involving a bicyclic aziridinium ion intermediate . This guide provides a rigorous mechanistic framework and a validated experimental protocol to maximize regioselectivity during nucleophilic substitution, ensuring high yields of the desired piperidine retention product while suppressing ring-expanded azepane impurities.

Chemical Basis & Mechanistic Insight

The reactivity of 2-CMP[1]·HCl is not a simple SN2 displacement. Upon neutralization of the hydrochloride salt, the free amine rapidly cyclizes to form a highly reactive, bicyclic aziridinium ion (1-azoniabicyclo[4.1.0]heptane). This intermediate is the "gatekeeper" of the reaction outcome.

The Regioselectivity Challenge

The aziridinium ion presents two electrophilic sites for nucleophilic attack:

-

Path A (Exocyclic Attack): Nucleophilic attack at the methylene carbon (exocyclic). This cleaves the bridgehead C-N bond, retaining the 6-membered piperidine ring (Desired Path).

-

Path B (Endocyclic Attack): Nucleophilic attack at the ring carbon (C2). This cleaves the internal C-N bond, leading to a ring expansion to form a 7-membered azepane (hebamethyleneimine) derivative (Major Impurity).

Key Insight: Regioselectivity is solvent and temperature-dependent. Polar protic solvents often stabilize the transition state leading to ring expansion, while non-polar or dipolar aprotic solvents (e.g., MeCN, Toluene) favor the kinetic product (piperidine retention).

Mechanistic Pathway Diagram

Caption: Divergent reaction pathways of 2-CMP. Path A yields the desired pharmaceutical scaffold, while Path B leads to ring-expanded impurities.

Pharmaceutical Application: Flecainide Synthesis[2][3][4][5][6]

In the context of Flecainide Acetate synthesis, 2-CMP is typically used to synthesize the 2-(aminomethyl)piperidine intermediate, which is subsequently coupled with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid derivatives.[2]

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Solvent System | Toluene or MeCN | Avoids stabilization of the ring-expansion transition state common in alcohols/water. |

| Base Selection | K₂CO₃ or Et₃N | Inorganic bases in biphasic systems (Toluene/Water) allow controlled free-basing. |

| Temperature | 40°C - 60°C | Higher temperatures (>80°C) increase the rate of Path B (Azepane formation). |

| Stoichiometry | 1.1 - 1.2 eq. Nucleophile | Slight excess of nucleophile ensures complete consumption of the vesicant aziridinium. |

Experimental Protocol: Synthesis of 2-(Aminomethyl)piperidine Derivatives

Objective: N-alkylation of a secondary amine (model nucleophile) using 2-CMP·HCl with >95% regioselectivity for the piperidine ring.

Materials

-

2-(Chloromethyl)piperidine HCl (1.0 eq)

-

Secondary Amine (Nucleophile) (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (MeCN) (anhydrous)

-

Ethyl Acetate (for extraction)

Step-by-Step Methodology

-

Salt Neutralization & Activation:

-

Charge a reaction vessel with 2-CMP·HCl (10.0 mmol) and anhydrous MeCN (50 mL).

-

Add finely ground K₂CO₃ (30.0 mmol) in a single portion.

-

Observation: The suspension will remain white. Stir at room temperature for 30 minutes to generate the free base in situ.

-

Safety Note: Do not isolate the free base neat; it is a potent vesicant and unstable.

-

-

Nucleophilic Addition:

-

Add the Secondary Amine (12.0 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 50°C . Do not exceed 60°C.

-

Monitor reaction progress via HPLC or TLC (System: DCM/MeOH/NH₄OH 90:10:1).

-

Checkpoint: Look for the disappearance of the starting material (Rf ~0.2) and the appearance of the product (Rf ~0.5).

-

-

Quench and Workup:

-

Upon completion (typically 4-6 hours), cool the mixture to 20°C.

-

Filter off the inorganic salts and rinse the cake with MeCN.

-

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Dissolve the residue in Ethyl Acetate (50 mL) and wash with 10% NaOH (2 x 20 mL) to remove unreacted starting amine.

-

Crucial Step: Wash the organic layer with Brine to remove traces of azepane salts (which are often more water-soluble).

-

-

Purification:

-

Dry over Na₂SO₄, filter, and concentrate.

-

If necessary, convert to the HCl salt by adding 4M HCl in Dioxane for recrystallization (Ethanol/Ether).

-

Workflow Diagram

Caption: Optimized workflow for minimizing azepane impurities during 2-CMP alkylation.

Safety & Handling (Vesicant Warning)

2-(Chloromethyl)piperidine, particularly in its free base and aziridinium forms, acts as a nitrogen mustard analog .

-

Hazard: Severe skin, eye, and respiratory vesicant. Can cause irreversible alkylation of DNA.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are required.

-

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophilic quench) followed by detergent washing. Do not use simple water, as this may slowly hydrolyze the material to toxic alcohols.

References

-

Banitt, E. H., et al. (1977). "Antiarrhythmics.[3][4][5] N-(2-Piperidylmethyl)benzamides and related compounds."[4] Journal of Medicinal Chemistry, 20(6), 821–826.

- Cossy, J., & Dumas, C. (2002). "Rearrangement of aziridinium ions: A route to substituted piperidines and azepanes." Accounts of Chemical Research. (Contextual grounding on Aziridinium mechanics).

-

Maitland, M. (2002). "Process for the preparation of Flecainide." World Intellectual Property Organization, WO2002066413A1.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 21685, this compound."

-

US NOAA. (2023). "Cameo Chemicals: 2-(Chloromethyl)pyridine Hydrochloride (Analogous handling data)."

Sources

- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 2. CN111018694A - Production method of flecainide - Google Patents [patents.google.com]

- 3. Discovery and development of flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of Piperidine Derivatives Using 2-(Chloromethyl)piperidine Hydrochloride

Introduction: The Significance of the 2-Substituted Piperidine Scaffold

The piperidine ring is a paramount structural motif in medicinal chemistry and drug development, found in numerous FDA-approved pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of functional groups, which is critical for specific interactions with biological targets. Derivatives substituted at the 2-position, in particular, are key building blocks for a wide range of biologically active compounds.

2-(Chloromethyl)piperidine hydrochloride serves as a highly valuable and reactive electrophile for the synthesis of these derivatives. Its utility lies in the primary alkyl chloride functionality, which is primed for nucleophilic substitution, allowing for the straightforward introduction of the piperidin-2-ylmethyl moiety onto a variety of nucleophilic substrates. This guide provides a detailed examination of this reagent, focusing on the mechanistic principles and a practical, field-tested protocol for its application in N-alkylation reactions.

Reagent Profile: this compound

A thorough understanding of the starting material is fundamental to successful and safe synthesis.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₂ClN · HCl | Inferred |

| Molecular Weight | 170.09 g/mol | Calculated |

| Appearance | Typically a white to off-white or beige crystalline solid.[2] | Inferred from analogous compounds |

| Solubility | Soluble in water; soluble in polar organic solvents like DMF, DMSO. | Inferred from analogous compounds |

Note: Specific properties for this compound are not widely published; these values are based on the closely related and structurally similar compound, 1-(2-chloroethyl)piperidine hydrochloride.[2]

Critical Safety and Handling Protocols

This compound and its analogues are classified as hazardous materials, demanding strict adherence to safety protocols.

-

Hazard Identification: The compound is a corrosive solid. It is harmful if swallowed and causes severe skin burns and eye damage.[3][4] Inhalation may cause respiratory tract irritation.[2][5] High concentrations can be extremely destructive to mucous membranes.[5] The material is also often hygroscopic (absorbs moisture from the air).[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Ensure full skin coverage.

-

Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

-

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2]

-

Ingestion/Inhalation: Move the person to fresh air. Seek immediate medical attention in all cases of exposure.[2]

-

Synthetic Strategy: Nucleophilic Substitution via N-Alkylation

The primary application of this compound is as an alkylating agent in nucleophilic substitution reactions. The reaction with primary or secondary amines is a robust method to form a new carbon-nitrogen bond, yielding N-substituted 2-(aminomethyl)piperidine derivatives.

Mechanistic Rationale: Favoring the Sₙ2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway is strongly favored for several reasons:

-

Primary Substrate: The electrophilic carbon is a primary alkyl chloride (R-CH₂-Cl). This carbon is sterically unhindered, allowing for easy "backside attack" by the nucleophile.

-

Carbocation Instability: The alternative Sₙ1 mechanism, which involves the formation of a primary carbocation intermediate, is energetically unfavorable and therefore does not occur.

The Role of the Base: The reaction requires at least two equivalents of a non-nucleophilic base.

-

Neutralization of HCl: The starting material is a hydrochloride salt. The first equivalent of base is required to neutralize the HCl and free the piperidine nitrogen, although this is less critical if the piperidine nitrogen itself is not the intended nucleophile.

-

Activation of Nucleophile & Scavenging Acid: The second, and more crucial, role is to deprotonate the nucleophilic amine, increasing its nucleophilicity. As the reaction proceeds, it generates HCl as a byproduct when the amine attacks the alkyl chloride. The base scavenges this newly formed acid, preventing it from protonating the amine nucleophile (which would render it unreactive) and driving the reaction to completion.

Commonly used bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base), or inorganic bases like potassium carbonate (K₂CO₃).[6] DIPEA is often preferred as its bulky nature makes it non-nucleophilic, preventing it from competing with the desired amine nucleophile.[6]

Sources

Application Note: Strategic Base Selection for Alkylation Reactions with 2-(Chloromethyl)piperidine Hydrochloride

Introduction

The 2-(piperidinomethyl) scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] 2-(Chloromethyl)piperidine hydrochloride is a key building block for introducing this moiety, acting as an electrophile in nucleophilic substitution reactions. However, the success of these alkylation reactions—whether targeting nitrogen, oxygen, or carbon nucleophiles—is critically dependent on the judicious selection of a base. The reagent's nature as a hydrochloride salt adds a layer of complexity that must be addressed for the reaction to proceed efficiently.

This guide provides an in-depth analysis of the role of the base in alkylations using this compound. It moves beyond simple procedural lists to explain the chemical rationale behind base selection, empowering researchers to optimize their synthetic strategies, minimize side reactions, and maximize yields.

The Reagent: Understanding this compound

This compound is a salt, meaning the piperidine nitrogen is protonated, forming a piperidinium chloride. This has two primary consequences for its use in synthesis:

-

Neutralization is Required: The protonated piperidine nitrogen is non-nucleophilic and the positive charge can affect the reactivity of the adjacent chloromethyl group. Before it can effectively participate in the desired reaction, the free base form must be generated in situ or in a prior step.

-

Solubility: The salt form has different solubility properties than the free base, which influences the choice of reaction solvent.

The primary electrophilic site is the carbon of the chloromethyl group (-CH₂Cl), which readily undergoes Sₙ2 reactions with a wide range of nucleophiles.

The Multifaceted Role of the Base

In this reaction system, the base is not merely a passive component but an active participant with up to three critical functions. The choice of base must account for all roles it is expected to play in the specific transformation.

-

Neutralization of the Starting Material: The first equivalent of base is consumed to neutralize the piperidinium hydrochloride, liberating the active, free-base form of the alkylating agent.

-

Deprotonation of the Nucleophile: For nucleophiles such as phenols, alcohols, or thiols, the base is required to deprotonate them, generating the more potent anionic nucleophile (e.g., phenoxide, alkoxide). The chosen base must have a conjugate acid with a pKₐ higher than that of the nucleophile.

-

Scavenging of Byproduct HCl: The alkylation reaction itself produces one equivalent of hydrochloric acid (HCl). A base is required to neutralize this acidic byproduct, preventing it from protonating and deactivating the nucleophile or the product amine.

Caption: The three primary roles of a base in the alkylation reaction.

A Comparative Guide to Common Bases

The optimal base is determined by the nucleophile's acidity, the reaction solvent, and potential side reactions. A comparison of common base classes is presented below.

| Base Class | Examples | pKa (Conj. Acid) | Typical Use Cases | Advantages | Limitations & Considerations |

| Inorganic Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | ~10.3 (for HCO₃⁻) | N-alkylation of amines, O-alkylation of phenols. | Inexpensive, non-nucleophilic, easy to remove by filtration. | Heterogeneous in many organic solvents (e.g., ACN, THF), requiring good stirring. May be too weak for alkylating alcohols. |

| Tertiary Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA, Hünig's Base) | ~10.7 (TEA), ~11 (DIPEA) | N-alkylation, reactions where a soluble organic base is preferred. | Homogeneous in common organic solvents (e.g., DCM, THF). DIPEA is sterically hindered and non-nucleophilic. | TEA can act as a nucleophile, leading to byproduct formation. Removal requires aqueous workup or distillation. |

| Hydroxides | NaOH, KOH | ~15.7 (for H₂O) | O-alkylation of alcohols and phenols where stronger basicity is needed. | High basicity, inexpensive, effective for deprotonating a wide range of nucleophiles. | Can promote side reactions like elimination or hydrolysis of sensitive functional groups. Often used in aqueous or biphasic systems. |

| Hydrides | Sodium Hydride (NaH) | ~36 (for H₂) | O-alkylation of alcohols, C-alkylation of carbon acids (e.g., malonates). | Very strong, irreversible deprotonation. Byproduct (H₂) is a gas. | Highly reactive and flammable; requires anhydrous conditions and careful handling. Not compatible with protic solvents. |

Decision Framework for Optimal Base Selection

Choosing the right base is a logical process based on the reaction's specific requirements. This workflow provides a guide for making an informed decision.

Caption: Decision workflow for selecting a suitable base.

Experimental Protocols

The following protocols are illustrative examples for common transformations. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.

Protocol 1: N-Alkylation of Morpholine

This protocol details the N-alkylation of a secondary amine using potassium carbonate as a mild, effective base.

-

Objective: To synthesize 4-(piperidin-2-ylmethyl)morpholine.

-

Rationale for Base Selection: Morpholine (pKa of conjugate acid ~8.5) is a relatively weak base. Potassium carbonate (pKa of conjugate acid ~10.3) is sufficiently basic to scavenge the generated HCl.[3] It is non-nucleophilic and easily removed. At least two equivalents are needed: one to neutralize the starting material and one to trap the byproduct HCl.

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

-

Add morpholine (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: O-Alkylation of 4-Methoxyphenol

This protocol describes the O-alkylation of a phenol using sodium hydride, a strong base necessary for deprotonating the weakly acidic hydroxyl group.

-

Objective: To synthesize 1-((4-methoxyphenoxy)methyl)piperidine.

-

Rationale for Base Selection: Phenols are weakly acidic (pKa ~10). While a strong carbonate base like Cs₂CO₃ could be effective, sodium hydride (NaH) ensures rapid and irreversible deprotonation to the highly nucleophilic phenoxide, driving the reaction to completion.[4][5] Anhydrous conditions are critical when using NaH.

Materials:

-

This compound

-

4-Methoxyphenol

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

Procedure:

-

Caution: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

-

Add NaH (1.1 eq of 60% dispersion) to the DMF and cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 4-methoxyphenol (1.0 eq) in anhydrous DMF to the NaH suspension. Stir at 0°C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

-

In a separate flask, suspend this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.2 eq) to generate the free base. Stir for 10 minutes.

-

Slowly add the solution of free-base 2-(chloromethyl)piperidine to the sodium phenoxide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash with water, then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Troubleshooting and Side Reactions

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Base is too weak to deprotonate the nucleophile. | Select a stronger base. Ensure the pKa of the base's conjugate acid is at least 2 units higher than the pKa of the nucleophile. |

| Insufficient amount of base. | Ensure at least 2 equivalents of base are used (1 for neutralization, 1 for scavenging). Add an additional equivalent if deprotonating the nucleophile. | |

| Formation of Quaternary Salt | The product's piperidine nitrogen is alkylated by another molecule of the reagent. | This indicates over-alkylation.[6] Use a less reactive base, lower the reaction temperature, or use a sterically hindered base like DIPEA. Slow addition of the alkylating agent can also help.[7] |

| Elimination Byproducts | Base is too strong or sterically hindered, promoting E2 elimination. | Switch to a weaker, less hindered base (e.g., from NaH to K₂CO₃). Lower the reaction temperature. |

Conclusion

The selection of a base for alkylations with this compound is a critical parameter that dictates the outcome of the reaction. By systematically evaluating the roles of the base—as a neutralizing agent, a deprotonating agent, and an acid scavenger—and considering the properties of the nucleophile and solvent, researchers can devise a rational and effective synthetic strategy. This guide provides the foundational principles and practical protocols to enable the successful synthesis of valuable 2-(piperidinomethyl)-containing molecules for research and drug development.

References

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals. Retrieved from [Link]

-

Scully, F. E. (1979). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Nevsky, A. Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6614. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol Guide: Strategic Work-up Procedures for Reactions Involving 2-(Chloromethyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the effective work-up of chemical reactions utilizing 2-(Chloromethyl)piperidine hydrochloride. As a bifunctional reagent—possessing a reactive electrophilic chloromethyl group and a basic piperidine ring—its hydrochloride salt form presents unique challenges and opportunities in product isolation and purification. This document moves beyond rote procedural lists to explain the underlying chemical principles governing each step, empowering researchers to design and adapt work-up strategies for a variety of reaction outcomes. We will cover critical safety considerations, pH-dependent solubility, liquid-liquid extraction techniques, and purification strategies, ensuring a robust and reproducible methodology for obtaining clean, high-purity products.

Foundational Principles: The Chemistry of 2-(Chloromethyl)piperidine

Understanding the physicochemical properties of both the reactant and the expected product is paramount to designing a successful work-up. This compound is supplied as a salt to enhance its stability and shelf-life. However, the free base form is typically required for its nucleophilic nitrogen to participate in reactions, or more commonly, for the chloromethyl group to act as an electrophile in alkylation reactions.

The entire work-up strategy hinges on the acid-base character of the piperidine moiety.

-

As a Hydrochloride Salt: The piperidinium chloride is an ionic salt. It is generally soluble in water and polar protic solvents but possesses low solubility in most common non-polar organic solvents used for extraction (e.g., diethyl ether, hexanes, toluene).

-

As a Free Base: Upon deprotonation with a suitable base, the resulting 2-(chloromethyl)piperidine (or its product derivative) is a neutral, secondary amine. This form is significantly less water-soluble and preferentially dissolves in organic solvents.

The key to separating the desired piperidine-containing product from a complex aqueous reaction mixture is to manipulate the pH to control its solubility. This is a classic acid-base extraction principle, which is fundamental for isolating alkaloids and other amine-containing compounds.[1]

Table 1: Key Physicochemical Properties

| Property | This compound | 2-(Chloromethyl)piperidine (Free Base) | Rationale & Implications |

| Form | Crystalline Solid[2] | Likely a liquid or low-melting solid | The solid salt is easier to handle and weigh than the often unstable free base. |

| Water Solubility | High[2][3] | Low | This differential solubility is the cornerstone of the extractive work-up. |

| Organic Solvent Solubility | Low (in non-polar solvents) | High | Enables extraction into an organic phase after basification. |

| Acidity (pKa of Conjugate Acid) | ~11.2 (Piperidinium ion) | N/A | Dictates that a pH > 11 is required to ensure >99% of the amine is in the free base form for efficient extraction. |

Critical Safety & Handling Protocols

This compound and related structures are classified as corrosive and harmful substances.[4][5] High concentrations are destructive to skin, eyes, and mucous membranes.[2][3]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and suitable gloves (nitrile may not be sufficient for prolonged contact; consult glove manufacturer data).[2]

-

Ventilation: Handle the solid and all solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

-

Spill Management: In case of a spill, do not clean up with dry materials, as this can generate dust.[6] Dampen the solid spill with water and transfer it to a sealed container for hazardous waste disposal.[3] The spill area should then be neutralized and washed thoroughly.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Quenching: Reactions involving this reagent should be quenched carefully, especially if excess electrophile might react exothermically with an aqueous quench solution.

The Universal Work-up Workflow: A Strategic Overview

Most reactions involving this compound, typically nucleophilic substitution at the chloromethyl carbon, will result in a product that is also a piperidine derivative. The general strategy is therefore to convert all piperidine-containing species into their free base form to facilitate extraction from the aqueous phase.

Caption: General workflow for isolating piperidine-containing products.

Detailed Experimental Protocols

Protocol 1: Work-up for N-Alkylation with a Non-Polar Product